TRPA1 Antagonist Potency: 4-Isothiocyanato-N-phenylaniline vs. a Selective TRPA1 Inhibitor
4-Isothiocyanato-N-phenylaniline exhibits antagonist activity at the rat TRPA1 receptor, with a measured IC50 of 5.50 µM in a cellular assay [1]. This potency is notably weaker than that of the well-characterized, selective TRPA1 antagonist A-967079, which displays IC50 values of 67 nM and 289 nM for human and rat TRPA1 isoforms, respectively . This 19-fold difference in potency (5.50 µM vs. 0.289 µM) demonstrates that while the compound can antagonize TRPA1, it is not a high-affinity inhibitor, making it suitable for studies requiring partial or moderate TRPA1 blockade rather than full inhibition.
| Evidence Dimension | TRPA1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 5.50 µM (5,500 nM) |
| Comparator Or Baseline | A-967079 (selective TRPA1 inhibitor) |
| Quantified Difference | 19.0-fold weaker potency (5,500 nM / 289 nM) |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of allyl isothiocyanate-induced intracellular Ca2+ elevation |
Why This Matters
This quantitative difference is critical for experimental design, as the compound's lower potency allows for nuanced TRPA1 modulation, avoiding the complete channel blockade associated with potent inhibitors.
- [1] BindingDB Entry BDBM50410498 (CHEMBL195624). Antagonist activity at rat TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced increase of intracellular calcium level. IC50: 5.50E+3 nM. Curated by ChEMBL. View Source
